Salicylic Acid

Description

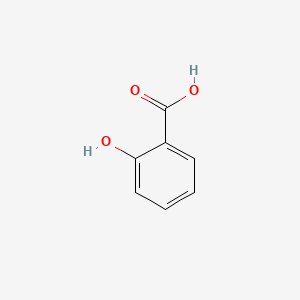

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSDEFSMJLZEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3, Array | |

| Record name | SALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | salicylic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Salicylic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25496-36-0 | |

| Record name | Benzoic acid, 2-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25496-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7026368 | |

| Record name | Salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Salicylic acid is an odorless white to light tan solid. Sinks and mixes slowly with water. (USCG, 1999), White to light tan solid; [CAMEO] Colorless crystals; [ICSC], Solid, NEEDLE-SHAPED CRYSTALS OR COLOURLESS CRYSTALLINE POWDER., White to faint yellow crystalline powder; faint nutty odour | |

| Record name | SALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Salicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Hydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/891/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

211 °C at 20 torr, 211.00 °C. @ 20.00 mm Hg | |

| Record name | Salicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

315 °F (157 °C) (closed cup), 157 °C | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility (weight percent): carbon tetrachloride 0.262 (25 °C); benzene 0.775 (25 °C); propanol 27.36 (21 °C); absolute ethanol 34.87 (21 °C); acetone 396 (23 °C), Soluble in oil of turpentine, alcohol, ether, SLIGHTLY SOL IN TOLUENE, In water, 2,240 mg/L at 25 °C, 2.24 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.2, very slightly soluble in water; soluble in organic solvents, very soluble (in ethanol) | |

| Record name | Salicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Hydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/891/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.44 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.443 g/cu cm at 20 °C/4 °C, Relative density (water = 1): 1.4 | |

| Record name | SALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.8 (Air= 1), Relative vapor density (air = 1): 4.8 | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000082 [mmHg], 8.2X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 130 °C: 114 | |

| Record name | Salicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

4-hydroxybenzoic acid; 4-hydroxyisophthalic acid; phenol | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, fine needles, or fluffy white crystalline powder, Powder or needles from water, Needles in water; monoclinic prisms in alcohol | |

CAS No. |

69-72-7 | |

| Record name | SALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylic acid [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | salicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Salicylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O414PZ4LPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

315 °F (USCG, 1999), Melting point equals 315 °F, 159 °C, 158 °C | |

| Record name | SALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Early Research on Salicylic Acid's Medicinal Properties

Abstract: The therapeutic use of salicylate-containing plants, particularly willow bark, dates back to ancient civilizations for the management of pain, fever, and inflammation.[1][2][3] This guide provides a detailed technical overview of the pivotal early research that transformed this traditional remedy into a cornerstone of modern pharmacology. It chronicles the journey from the first documented clinical investigations of willow bark to the isolation of salicin (B1681394), the chemical synthesis of salicylic (B10762653) acid, and its ultimate refinement into the less caustic acetylsalicylic acid (Aspirin). Key experimental protocols, quantitative data from seminal studies, and the eventual elucidation of its mechanism of action are presented for an audience of researchers, scientists, and drug development professionals.

From Ethnobotany to Early Clinical Investigation

The use of willow and other salicylate-rich plants is mentioned in texts from ancient Sumer, Assyria, and Egypt.[1][2][4][5] The Greek physician Hippocrates (c. 400 BC) recommended chewing willow bark and using a tea brewed from it to alleviate pain and fever, including the pain of childbirth.[2][3][5] However, the first systematic study to bridge traditional use with scientific inquiry was conducted in the 18th century.

Reverend Edward Stone's 1763 Study on Willow Bark

In 1763, Reverend Edward Stone reported to the Royal Society of London the results of a five-year investigation into the antipyretic properties of willow bark.[5][6][7][8] Reasoning by the "doctrine of signatures," Stone postulated that since willow trees grew in damp areas where "agues" (fevers, likely from malaria) were common, the bark might be a remedy.[6][8][9]

-

Material Preparation: Bark from the white willow tree (Salix alba) was gathered.

-

Processing: The bark was dried in a baker's oven for over three months to convert it into a powder.[7]

-

Dosage and Administration: The powdered bark was administered to approximately fifty individuals suffering from fevers.[6][10]

-

Observation: The effects on fever and other symptoms were recorded. Stone reported the bark was "a powerful astringent and very efficacious in curing agues and intermitting disorders."[6]

| Parameter | Description |

| Test Substance | Dried, powdered bark of the White Willow (Salix alba) |

| Subject Population | ~50 individuals suffering from "agues" (fevers) |

| Dosage | One dram (approximately 3.6 grams) administered every four hours |

| Reported Outcome | Consistent and effective reduction of fever |

| Side Effects Noted | None explicitly detailed in initial reports, but the taste was noted as extremely bitter |

Data compiled from multiple historical accounts.[6][10]

Isolation and Chemical Identification

Stone's work catalyzed the chemical investigation into willow bark's active components, a search driven partly by Napoleon's blockade affecting the supply of the traditional antipyretic, cinchona bark (the source of quinine).[2][3]

Isolation of Salicin

In 1828, Johann Andreas Buchner, a professor of pharmacy at the University of Munich, successfully isolated a bitter-tasting, yellow, crystalline substance from willow bark extract which he named "salicin," derived from the Latin name for willow, Salix.[4][5][7][11] A year later, French pharmacist Henri Leroux improved the extraction procedure, isolating a larger quantity of pure, crystalline salicin.[2][3][4][12]

Conversion of Salicin to this compound

The next major advance came in 1838 from the Italian chemist Raffaele Piria.[4][13][14] He developed a two-step process to convert salicin into a more potent acidic compound.

-

Hydrolysis and Oxidation: Piria first split salicin, a glycoside, into a sugar (glucose) and an aromatic component, salicylaldehyde (B1680747).[13][15][16]

-

Oxidation to Acid: He then oxidized the salicylaldehyde to form colorless, needle-like crystals, which he named this compound.[13][14][16]

This new compound, this compound, proved to have potent analgesic and antipyretic properties but also came with severe side effects, most notably harsh irritation to the mouth, esophagus, and stomach lining.[4][13]

Towards a Safer Therapeutic: Chemical Synthesis and Modification

The discovery of this compound's therapeutic potential was hampered by its poor tolerability. This challenge drove chemists to develop methods for industrial-scale synthesis and, ultimately, to modify the molecule to reduce its adverse effects.

Industrial Synthesis: The Kolbe-Schmitt Reaction

In 1859, German chemist Hermann Kolbe developed a commercially viable method for synthesizing this compound from inexpensive, readily available chemicals, a process later refined by Rudolf Schmitt.[17][18][19]

-

Reactant Preparation: Sodium phenolate (B1203915) (the sodium salt of phenol) is prepared.

-

Carboxylation: The sodium phenolate is heated with carbon dioxide under high pressure (100 atm) and at a high temperature (115-125 °C).[4][20]

-

Acidification: The resulting product, sodium salicylate, is treated with sulfuric acid to yield this compound.[4][20]

The Kolbe-Schmitt reaction made this compound widely available, and by the 1870s, it was being produced on a large scale.[1][2] This availability facilitated further clinical investigation. In 1876, Scottish physician Thomas MacLagan published a report in The Lancet detailing the successful use of salicin in treating patients with acute rheumatism, noting a marked remission of fever and joint inflammation.[4][5][21][22]

Synthesis of Acetylthis compound (Aspirin)

Despite its efficacy, the severe gastric side effects of this compound limited its clinical utility.[13][17] The search for a less irritating derivative led to the creation of acetylthis compound.

-

Charles Gerhardt (1853): First synthesized acetylthis compound by buffering this compound with sodium and acetyl chloride. However, the process yielded an impure and unstable compound, and he did not pursue it further.[1][11][15][16]

-

Felix Hoffmann (1897): Working at the pharmaceutical company Bayer, Felix Hoffmann developed a method to synthesize a pure and, crucially, stable form of acetylthis compound.[23][24][25][26] The prevailing story is that he was motivated to find a treatment for his father's rheumatism that did not have the severe side effects of sodium salicylate.[23][27] However, later accounts by his superior, Arthur Eichengrün, claimed that the work was done under his direction.[5][27]

-

Reaction: this compound was reacted with acetic anhydride. This process, known as acetylation, replaces the hydroxyl group on the this compound molecule with an acetyl group.

-

Purification: The resulting acetylthis compound (ASA) was purified to create a stable compound.

-

Testing: The new compound was tested by Bayer's head of pharmacology, Heinrich Dreser, first in animal models and then in human trials, which demonstrated its analgesic, antipyretic, and anti-inflammatory properties with significantly improved gastric tolerability compared to this compound.[2][24]

Bayer marketed this new compound under the trade name Aspirin, which was registered in 1899.[5][26][28]

Elucidation of the Pharmacological Mechanism

For over 70 years after its introduction, aspirin was one of the most widely used drugs in the world, yet its mechanism of action remained a mystery.[11] The breakthrough came in 1971 from the work of British pharmacologist John Vane.

Inhibition of Prostaglandin Synthesis

Vane discovered that aspirin and similar non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the enzymatic synthesis of compounds known as prostaglandins.[5][11][29][30] Prostaglandins are lipid compounds that are involved in a wide array of physiological processes, including the signaling of pain, the generation of fever, and the inflammatory response.[30][31]

Vane demonstrated that aspirin blocks the cyclooxygenase (COX) enzyme, which is responsible for converting arachidonic acid into prostaglandins.[30][32] For this discovery, John Vane, along with Sune Bergström and Bengt Samuelsson who had done foundational work on prostaglandins, was awarded the Nobel Prize in Physiology or Medicine in 1982.[2][29][31][33] Later research identified two isoforms of the enzyme, COX-1 and COX-2. Aspirin's inhibition of COX-2 is largely responsible for its anti-inflammatory and analgesic effects, while its inhibition of COX-1, which helps maintain the protective lining of the stomach, accounts for its primary side effect of gastric distress.[32]

Conclusion

The evolution of this compound from a folk remedy to a synthesized, globally recognized pharmaceutical represents a paradigm of drug development. The early research, characterized by observational studies, chemical isolation, synthetic innovation, and finally, mechanistic discovery, laid the groundwork for modern pharmacology. The journey from willow bark to aspirin highlights the critical interplay between natural product chemistry, synthetic chemistry, clinical observation, and molecular biology in the creation of effective therapeutics. This historical pathway continues to inform the development of new anti-inflammatory and analgesic agents today.

References

- 1. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspirin: Turn-of-the-Century Miracle Drug | Science History Institute [sciencehistory.org]

- 3. The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 6. Edward Stone (natural philosopher) - Wikipedia [en.wikipedia.org]

- 7. DISCOVERY OF SALICIN · The History of Aspirin · Duke University Library Exhibits [exhibits.library.duke.edu]

- 8. Aspirin:1763 [research.unsw.edu.au]

- 9. The Uncertain Origins of Aspirin [press.asimov.com]

- 10. From plant extract to molecular panacea: a commentary on Stone (1763) ‘An account of the success of the bark of the willow in the cure of the agues’ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www.grapefrute.com - History in Your Medicine Cabinet: The Fascinating Story of Aspirin [grapefrute.com]

- 12. The Discovery of Aspirin's Antithrombotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. employees.oneonta.edu [employees.oneonta.edu]

- 14. Raffaele Piria - Wikipedia [en.wikipedia.org]

- 15. painphysicianjournal.com [painphysicianjournal.com]

- 16. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 17. sciencenotes.org [sciencenotes.org]

- 18. glaserr.missouri.edu [glaserr.missouri.edu]

- 19. Hermann Kolbe - Wikipedia [en.wikipedia.org]

- 20. lscollege.ac.in [lscollege.ac.in]

- 21. History of aspirin - Wikipedia [en.wikipedia.org]

- 22. ahajournals.org [ahajournals.org]

- 23. lifesciencehistory.com [lifesciencehistory.com]

- 24. Felix Hoffmann | Science History Institute [sciencehistory.org]

- 25. Felix Hoffmann - Wikipedia [en.wikipedia.org]

- 26. ASPIRIN SYNTHESIS · The History of Aspirin · Duke University Library Exhibits [exhibits.library.duke.edu]

- 27. The discovery of aspirin: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 28. This compound (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. nobelprize.org [nobelprize.org]

- 30. Sir John Vane Nobel Prize-winner who discovered how aspirin works | The Herald [heraldscotland.com]

- 31. Sir John Robert Vane | Nobel Prize, Pharmacology, Medicine | Britannica [britannica.com]

- 32. Nobel Prize winner lectures on effects of aspirin - BYU Daily Universe [universe.byu.edu]

- 33. Sir John Vane: Improbable beginnings - VUMC News [news.vumc.org]

The Discovery of Salicylic Acid's Role in Plant Immunity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Salicylic (B10762653) acid (SA), a simple phenolic compound, is a critical signaling molecule in plant immunity. Its discovery as a key player in plant defense, particularly in systemic acquired resistance (SAR), has paved the way for a deeper understanding of the molecular mechanisms underlying plant-pathogen interactions. This technical guide provides an in-depth overview of the seminal discoveries, key experimental evidence, and the intricate signaling network governed by SA. It is intended to serve as a comprehensive resource, detailing the experimental protocols that were instrumental in elucidating SA's function and presenting quantitative data in a structured format for ease of comparison. Furthermore, this guide visualizes the complex signaling pathways using detailed diagrams to facilitate a thorough understanding of the core concepts for researchers and professionals in the field.

The Historical Context: From Observation to a Signaling Molecule

The concept of an inducible, systemic plant defense response, now known as Systemic Acquired Resistance (SAR), has been observed for over a century. However, it was in the latter half of the 20th century that the chemical nature of the signal began to be unraveled. Early observations noted that localized infection with a pathogen could lead to broad-spectrum resistance in distal, uninfected parts of the plant.[1] The search for the mobile signal that mediated this response led to the identification of salicylic acid.

Key early evidence for SA's role came from several lines of investigation:

-

Correlation of SA levels with resistance: Seminal studies in tobacco and cucumber demonstrated a dramatic increase in endogenous SA levels, both locally at the infection site and systemically in uninfected tissues, following pathogen attack. This increase in SA correlated with the induction of pathogenesis-related (PR) genes and the onset of SAR.

-

Exogenous application of SA: Applying SA to plants was shown to induce the expression of PR genes and confer enhanced resistance to a broad range of pathogens, mimicking the effects of SAR.

-

Genetic manipulation of SA levels: The creation of transgenic plants expressing a bacterial salicylate (B1505791) hydroxylase (NahG) gene, which degrades SA, provided compelling evidence for its necessity in plant defense. These NahG plants were unable to accumulate SA and were compromised in their ability to mount both local and systemic resistance to pathogens. Conversely, mutants with constitutively high levels of SA often exhibit enhanced disease resistance.

Quantitative Data on this compound-Mediated Immunity

The following tables summarize key quantitative data from foundational and recent studies, illustrating the magnitude of SA's effects on plant defense.

Table 1: this compound Accumulation in Arabidopsis thaliana after Pathogen Infection

| Plant Line | Treatment | Time (hours post-infection) | Tissue | Free SA (ng/g FW) | Conjugated SA (ng/g FW) | Reference |

| Wild-type (Col-0) | Mock (MgCl₂) | 24 | Inoculated Leaves | ~50 | ~200 | [2] |

| Wild-type (Col-0) | Pseudomonas syringae pv. tomato DC3000 | 24 | Inoculated Leaves | ~800 | ~10,000 | [2][3] |

| Wild-type (Col-0) | Mock (MgCl₂) | 48 | Systemic Leaves | ~20 | ~150 | [2] |

| Wild-type (Col-0) | Pseudomonas syringae pv. tomato DC3000 | 48 | Systemic Leaves | ~200 | ~2,500 | [2][3] |

| sid2-1 (SA-deficient) | Pseudomonas syringae pv. tomato DC3000 | 24 | Inoculated Leaves | ~50 | ~250 | [4] |

Table 2: PR-1 Gene Expression in Response to this compound

| Plant Line | Treatment | Time (hours) | Fold Change in PR-1 mRNA (relative to untreated wild-type) | Reference |

| Wild-type (Col-0) | 1 mM SA | 4 | ~3 | [5][6] |

| Wild-type (Col-0) | 1 mM SA | 24 | >1000 | [5] |

| npr1-1 | 1 mM SA | 4 | ~1 (no induction) | [5][6] |

| npr1-1 | 1 mM SA | 24 | ~1 (no induction) | [5] |

| npr1-2 | 1 mM SA | 4 | ~1 (no induction) | [6] |

Table 3: Pathogen Growth Inhibition by this compound

| Pathogen | Host Plant | Treatment | Pathogen Growth (cfu/cm²) | % Inhibition | Reference |

| Pseudomonas syringae pv. tomato DC3000 | Arabidopsis thaliana (Col-0) | Mock | ~5 x 10⁶ | - | [7] |

| Pseudomonas syringae pv. tomato DC3000 | Arabidopsis thaliana (Col-0) | 100 µM BTH (SA analog) | ~5 x 10⁴ | 99% | [7] |

| Hyaloperonospora arabidopsidis | Arabidopsis thaliana (Col-0) | Mock | High sporulation | - | [8] |

| Hyaloperonospora arabidopsidis | Arabidopsis thaliana (Col-0) | SA treatment | Significantly reduced sporulation | Not specified | [8] |

| Alternaria alternata | Citrus sinensis | 0.5 mM SA (in vitro) | Reduced mycelial growth | Significant | [9] |

| Penicillium digitatum | Citrus sinensis | 0.5 mM SA (in vitro) | Reduced mycelial growth | Significant | [9] |

Key Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in defining the role of SA in plant immunity.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of free and total SA from plant tissue.

Materials:

-

Liquid nitrogen

-

Mortar and pestle

-

90% and 100% methanol (B129727) (HPLC grade)

-

5% Trichloroacetic acid (TCA)

-

Extraction buffer: Ethyl acetate (B1210297)/cyclopentane/isopropanol (100:99:1, v/v/v)

-

β-glucosidase solution (in sodium acetate buffer)

-

HPLC system with a C18 reverse-phase column and fluorescence detector

Procedure:

-

Harvest 100-500 mg of plant tissue, flash-freeze in liquid nitrogen, and grind to a fine powder.

-

Add 0.6 mL of 90% methanol, vortex thoroughly, and sonicate for 20 minutes.

-

Centrifuge at >10,000 x g for 20 minutes and transfer the supernatant to a new tube.

-

Re-extract the pellet with 0.5 mL of 100% methanol, vortex, sonicate for 20 minutes, and centrifuge again.

-

Combine the supernatants and divide the total volume into two equal aliquots for free and total SA measurement.

-

Evaporate the methanol in a speed vacuum concentrator.

-

For free SA: Resuspend the dried extract in 0.5 mL of 5% TCA.

-

For total SA: Resuspend the dried extract in 0.1 mL of β-glucosidase solution and incubate at 37°C for 90 minutes to release SA from its glucoside conjugates. Then, add 0.4 mL of 5% TCA.

-

Partition the SA into the organic phase by adding 0.5 mL of the extraction buffer, vortexing, and centrifuging. Repeat this extraction three times, pooling the upper organic phases.

-

Evaporate the organic solvent under a stream of nitrogen gas or in a speed vacuum.

-

Resuspend the dried sample in a known volume (e.g., 250 µL) of the HPLC mobile phase.

-

Inject the sample into the HPLC system. SA is detected by fluorescence with excitation at ~305 nm and emission at ~407 nm.

-

Quantify SA levels by comparing the peak area to a standard curve generated with known concentrations of SA.

Pseudomonas syringae Infection and Bacterial Growth Assay in Arabidopsis

This protocol details a common method for pathogen infection and quantification of bacterial proliferation in plant leaves.

Materials:

-

Pseudomonas syringae pv. tomato DC3000

-

King's B (KB) medium with appropriate antibiotics (e.g., rifampicin)

-

10 mM MgCl₂

-

1 mL needleless syringe

-

Leaf corer and pestle

-

Sterile water or 10 mM MgCl₂ for serial dilutions

Procedure:

-

Inoculum Preparation: Streak P. syringae on a KB agar (B569324) plate with antibiotics and incubate at 28°C for 2 days. Inoculate a single colony into liquid KB medium and grow overnight at 28°C with shaking.

-

Pellet the bacteria by centrifugation, wash with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to the desired optical density (e.g., OD₆₀₀ = 0.002 for a concentration of 1 x 10⁶ colony-forming units (CFU)/mL).

-

Plant Inoculation: Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4-5 week-old Arabidopsis plants using a 1 mL needleless syringe.

-

Quantification of Bacterial Growth (CFU Counting):

-

At desired time points (e.g., 0 and 3 days post-inoculation), collect leaf discs from the infiltrated areas using a leaf corer.

-

Surface sterilize the leaf discs (e.g., with 70% ethanol (B145695) for 15 seconds followed by sterile water rinses).

-

Homogenize the leaf discs in 10 mM MgCl₂ using a sterile pestle.

-

Perform serial dilutions of the homogenate in 10 mM MgCl₂.

-

Plate the dilutions onto KB agar plates with the appropriate antibiotics.

-

Incubate at 28°C for 2 days and count the number of colonies.

-

Calculate the bacterial titer as CFU per unit leaf area (e.g., CFU/cm²).

-

Northern Blot Analysis for PR Gene Expression

This is a classic technique to determine the expression level of specific genes.

Materials:

-

Total RNA extracted from plant tissue

-

Formaldehyde, formamide, MOPS buffer

-

Agarose

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer and radiolabeled DNA probe specific to the PR gene of interest

-

Phosphorimager or X-ray film

Procedure:

-

RNA Electrophoresis: Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.

-

Blotting: Transfer the separated RNA from the gel to a nylon membrane via capillary action overnight.

-

Immobilization: UV crosslink the RNA to the membrane.

-

Hybridization:

-

Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.

-

Add a radiolabeled DNA probe specific to the target gene (e.g., PR-1) to the hybridization buffer and incubate overnight at an appropriate temperature (e.g., 42°C).

-

-

Washing: Wash the membrane with buffers of increasing stringency to remove the unbound probe.

-

Detection: Expose the membrane to a phosphorimager screen or X-ray film to visualize the bands corresponding to the target mRNA. The intensity of the band is proportional to the amount of target mRNA.

The this compound Signaling Network

The SA signaling network is a complex web of interactions that translates the perception of pathogen attack into a robust defense response. The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and their components.

This compound Biosynthesis Pathways

Caption: this compound biosynthesis occurs via two main pathways originating from chorismate.

Core this compound Signaling Pathway

Caption: The core SA signaling pathway leading to the activation of defense genes.

Systemic Acquired Resistance (SAR) Signaling

Caption: A simplified workflow of Systemic Acquired Resistance (SAR).

Conclusion and Future Directions

The discovery of this compound's central role in plant immunity has been a landmark in plant biology. The experimental approaches detailed in this guide, from meticulous biochemical analyses to powerful genetic screens, have collectively painted a detailed picture of a sophisticated signaling network. For researchers and professionals in drug development, understanding these pathways and experimental systems is crucial for developing novel strategies to enhance crop protection.

Future research will likely focus on several key areas:

-

Fine-tuning the SA response: Elucidating the mechanisms that control the amplitude and duration of the SA signal to minimize fitness costs associated with constitutive defense activation.

-

Crosstalk with other signaling pathways: Further dissecting the intricate interplay between SA and other hormones like jasmonic acid, ethylene, and abscisic acid to understand how plants mount the most appropriate defense for a given threat.

-

Translational applications: Leveraging the knowledge of the SA pathway to develop new, effective, and environmentally friendly crop protection agents that can prime or directly activate plant defenses.

This technical guide serves as a foundation for these future endeavors, providing the core knowledge and experimental frameworks necessary to continue advancing our understanding of plant immunity.

References

- 1. This compound as a Safe Plant Protector and Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intercellular this compound accumulation during compatible and incompatible Arabidopsis-Pseudomonas syringae interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multi-omics analyses of sid2 mutant reflect the need of isochorismate synthase ICS1 to cope with sulfur limitation in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential Quantitative Requirements for NPR1 Between Basal Immunity and Systemic Acquired Resistance in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Differential Quantitative Requirements for NPR1 Between Basal Immunity and Systemic Acquired Resistance in Arabidopsis thaliana [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Salicylic Acid Biosynthesis: Isochorismate vs. Phenylalanine Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic (B10762653) acid (SA), a phenolic phytohormone, is a critical signaling molecule in plants, orchestrating local and systemic defense responses against a wide array of pathogens. Its synthesis is a key area of research for developing novel strategies to enhance crop protection and for potential applications in drug development. Plants primarily utilize two distinct biosynthetic routes to produce SA, both originating from the shikimate pathway intermediate, chorismate: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway. The relative contribution of each pathway to the total SA pool is highly variable among plant species and is influenced by developmental stage and environmental stimuli. This technical guide provides an in-depth comparison of these two pathways, detailing the enzymatic steps, subcellular localization, and regulatory aspects. Furthermore, it offers a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the pathways and experimental workflows to aid researchers in this field.

The Isochorismate (IC) Pathway

The isochorismate pathway is the primary route for pathogen-induced salicylic acid biosynthesis in the model plant Arabidopsis thaliana, contributing to over 90% of the total SA pool upon infection.[1] This pathway involves a series of enzymatic reactions localized in the chloroplast and cytosol.

Enzymatic Steps and Subcellular Localization:

-

Chorismate to Isochorismate: The first committed step is the conversion of chorismate to isochorismate, catalyzed by isochorismate synthase (ICS) in the chloroplast stroma.[2] In Arabidopsis, two genes, ICS1 and ICS2, encode for this enzyme, with ICS1 being the major contributor to stress-induced SA synthesis.[3]

-

Export of Isochorismate: Isochorismate is then transported from the chloroplast to the cytosol by the MATE (Multidrug and Toxin Extrusion) transporter ENHANCED DISEASE SUSCEPTIBILITY 5 (EDS5) .[4]

-

Formation of Isochorismate-9-Glutamate: In the cytosol, the GH3 acyl-adenylate/thioester-forming enzyme, avrPphB SUSCEPTIBLE 3 (PBS3) , conjugates isochorismate with glutamate (B1630785) to form isochorismate-9-glutamate.[4]

-

Conversion to this compound: Isochorismate-9-glutamate is an unstable intermediate that can spontaneously decompose to yield this compound. However, this conversion is significantly enhanced by the BAHD acyltransferase, ENHANCED PSEUDOMONAS SUSCEPTIBILITY 1 (EPS1) in the Brassicaceae family.[5]

The Phenylalanine Ammonia-Lyase (PAL) Pathway

The phenylalanine ammonia-lyase (PAL) pathway represents an alternative route for SA biosynthesis and is the predominant pathway in several plant species, including tobacco and rice.[6][7] Recent research has fully elucidated the enzymatic steps of this pathway in rice.[8][9]

Enzymatic Steps and Subcellular Localization:

-

Phenylalanine to trans-Cinnamic Acid: The pathway initiates in the cytosol with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .[5]

-

Formation of Cinnamoyl-CoA: trans-Cinnamic acid is then converted to cinnamoyl-CoA by a cinnamoyl-CoA ligase (CNL) , such as OSD1 in rice.[7]

-

β-Oxidative Pathway to Benzoyl-CoA: Cinnamoyl-CoA is subsequently transported into the peroxisomes where it undergoes a β-oxidative chain-shortening process to yield benzoyl-CoA.[7]

-

Conversion of Benzoyl-CoA to Benzyl (B1604629) Benzoate (B1203000): In the peroxisome, the peroxisomal benzoyltransferase OSD2 (BEBT) converts benzoyl-CoA to benzyl benzoate.[9]

-

Hydroxylation to Benzyl Salicylate (B1505791): Benzyl benzoate is then hydroxylated by the endoplasmic reticulum-resident cytochrome P450 enzyme OSD3 (BB2H) to form benzyl salicylate.[9]

-

Hydrolysis to this compound: Finally, the cytoplasmic carboxylesterase OSD4 (BSE) hydrolyzes benzyl salicylate to release this compound.[9]

Data Presentation: Comparative Analysis

The contribution of the isochorismate and phenylalanine pathways to the this compound pool varies significantly across different plant species and in response to various stimuli. The following tables summarize available quantitative data to facilitate comparison.

Table 1: Relative Contribution of IC and PAL Pathways to this compound Biosynthesis in Different Plant Species.

| Plant Species | Condition | IC Pathway Contribution (%) | PAL Pathway Contribution (%) | Reference(s) |

| Arabidopsis thaliana | Pathogen infection (Pseudomonas syringae) | ~90-95% | ~5-10% | [1] |

| Nicotiana benthamiana | Pathogen infection (TMV) | Minor | Major | [6] |

| Oryza sativa (Rice) | Basal levels | Low | Major | [5][10] |

| Glycine max (Soybean) | Pathogen infection (Pseudomonas syringae) | ~50% | ~50% | [11] |

| Populus (Poplar) | Constitutive and pathogen-stimulated | Minor | Major | [12] |

Table 2: this compound Levels in Different Plant Tissues Under Biotic and Abiotic Stress.

| Plant Species | Tissue | Stress Condition | Fold Increase in SA | Reference(s) |

| Arabidopsis thaliana | Leaves | Pseudomonas syringae infection | 10-100 | [1] |

| Nicotiana tabacum (Tobacco) | Leaves | Tobacco Mosaic Virus (TMV) infection | >20 | [6] |

| Hordeum vulgare (Barley) | Roots | Cadmium (Cd) exposure | ~2-3 | [13] |

| Triticum aestivum (Wheat) | Leaves | Drought stress | ~1.5-2 | [14] |

| Hibiscus cannabinus (Kenaf) | Seedlings | Drought stress | Significant increase | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the isochorismate and phenylalanine pathways for this compound biosynthesis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction, derivatization, and quantification of SA from plant tissue.[8][16][17]

Materials:

-

Fresh or frozen plant tissue (50-100 mg)

-

Extraction solvent: Methanol:Chloroform (9:1, v/v)

-

Internal standard: Deuterated this compound (SA-d6) or p-Toluic acid

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate (B1210297) (GC or HPLC grade)

-

Nitrogen gas (high purity)

-

GC vials with inserts and caps

-

Vortex mixer, centrifuge, heating block

Procedure:

-

Extraction:

-

Homogenize 50-100 mg of plant tissue in 1 mL of extraction solvent.

-

Add a known amount of internal standard to the extraction solvent.

-

Vortex thoroughly and centrifuge at 10,000 x g for 10 minutes to pellet debris.

-

Transfer the supernatant to a new tube.

-

-

Drying:

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

-

-

Derivatization:

-

To the dried extract, add 100 µL of ethyl acetate to redissolve the residue.

-

Add 100 µL of the derivatization reagent (BSTFA + 1% TMCS).

-

Tightly cap the vial, vortex briefly, and heat at 60-70°C for 60 minutes.

-

Allow the vial to cool to room temperature.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Use a suitable GC column (e.g., 5% OV-17 on Gas-Chrom Q).

-

Set the GC oven temperature program to achieve good separation of the derivatized SA and internal standard.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for trimethylsilyl-derivatized SA (e.g., m/z 267, 208, 179) and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of SA and the internal standard.

-

Calculate the concentration of SA in the sample based on the peak area ratio of SA to the internal standard and the standard curve.

-

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay measures the activity of PAL by monitoring the formation of trans-cinnamic acid.[18]

Materials:

-

Plant tissue

-

Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8) containing 14 mM 2-mercaptoethanol (B42355) and 3% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Substrate Solution: 15 mM L-phenylalanine in 0.1 M Tris-HCl buffer (pH 8.8).

-

Stop Solution: 6 M HCl.

-

Spectrophotometer or microplate reader capable of measuring absorbance at 290 nm.

-

Refrigerated centrifuge, homogenizer, ice bath.

Procedure:

-

Enzyme Extraction:

-

Homogenize 0.1 g of plant tissue in 1 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. Keep on ice.

-

-

Assay Reaction:

-

Prepare two tubes: "Sample" and "Blank".

-

To each tube, add 800 µL of the substrate solution.

-

Pre-incubate the tubes at 30°C for 5 minutes.

-

To the "Sample" tube, add 200 µL of the enzyme extract to start the reaction.

-

To the "Blank" tube, add 200 µL of the extraction buffer.

-

Incubate both tubes at 30°C for 30 minutes.

-

-

Stopping the Reaction and Measurement:

-

Stop the reaction by adding 100 µL of 6 M HCl to each tube.

-

Measure the absorbance of the "Sample" and "Blank" at 290 nm.

-

-

Calculation of PAL Activity:

-

Calculate the change in absorbance (ΔA) by subtracting the absorbance of the "Blank" from the "Sample".

-

Calculate the amount of trans-cinnamic acid produced using its molar extinction coefficient (ε = 9630 M⁻¹cm⁻¹).

-

Express PAL activity as µmol of trans-cinnamic acid produced per minute per mg of protein.

-

Isochorismate Synthase (ICS) Enzyme Activity Assay

This is a coupled spectrophotometric assay that measures the conversion of chorismate to isochorismate.[7][9]

Materials:

-

Plant tissue

-

Extraction buffer (specific to the plant and ICS isoform)

-

Chorismate solution

-

Coupling enzyme: Isochorismate pyruvate (B1213749) lyase (IPL) from Pseudomonas aeruginosa (PchB)

-

Spectrophotometer capable of measuring absorbance changes over time.

Procedure:

-

Enzyme Extraction:

-

Homogenize plant tissue in an appropriate extraction buffer and prepare a crude or partially purified enzyme extract as for the PAL assay.

-

-

Coupled Assay Reaction:

-

The assay mixture contains the plant enzyme extract, chorismate, and an excess of the coupling enzyme, IPL.

-

IPL converts the isochorismate produced by the plant ICS into this compound and pyruvate.

-

The formation of this compound can be monitored spectrophotometrically or fluorometrically, or the production of pyruvate can be coupled to another enzyme (e.g., lactate (B86563) dehydrogenase) and the oxidation of NADH monitored at 340 nm.

-

-

Calculation of ICS Activity:

-

The rate of the reaction is determined by the change in absorbance over time.

-

ICS activity is calculated based on a standard curve and expressed as nmol of isochorismate produced per minute per mg of protein.

-

¹³C-Phenylalanine Isotopic Labeling to Trace the PAL Pathway

This method is used to determine the contribution of the PAL pathway to the SA pool by feeding plants with ¹³C-labeled phenylalanine and analyzing the incorporation of the label into SA.

Procedure:

-

Labeling:

-

Grow plants in a hydroponic system or on sterile agar (B569324) medium.

-

Introduce a pulse of ¹³C-labeled L-phenylalanine (e.g., [Ring-¹³C₆]-L-phenylalanine) into the growth medium.

-

After a defined pulse period, replace the labeling medium with a chase medium containing unlabeled L-phenylalanine.

-

-

Sampling:

-

Harvest plant tissue at different time points during the pulse and chase periods.

-

-

Extraction and Analysis:

-

Extract total SA from the harvested tissue as described in the GC-MS protocol.

-

Analyze the extracts using LC-MS/MS to quantify the amounts of unlabeled (¹²C) and labeled (¹³C) SA.

-

-

Metabolic Flux Analysis:

-

The rate of incorporation of ¹³C into the SA pool and the subsequent dilution of the label during the chase period can be used to model and quantify the metabolic flux through the PAL pathway.[11]

-

Conclusion

The biosynthesis of this compound in plants is a complex and highly regulated process involving two main pathways: the isochorismate and the phenylalanine ammonia-lyase pathways. The choice of pathway is species-specific and responsive to various environmental cues, highlighting the evolutionary adaptability of plant defense mechanisms. For researchers in plant science and drug development, a thorough understanding of these pathways is crucial for manipulating SA levels to enhance disease resistance in crops and for exploring the therapeutic potential of SA and its derivatives. The experimental protocols and comparative data presented in this guide provide a solid foundation for further research into the intricate world of this compound biosynthesis.

References

- 1. In-depth analysis of isochorismate synthase-derived metabolism in plant immunity: Identification of meta-substituted benzoates and salicyloyl-malate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization and Biological Function of the ISOCHORISMATE SYNTHASE2 Gene of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Complete biosynthesis of this compound from phenylalanine in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isochorismate Synthase Enzymes in Arabidopsis [escholarship.org]

- 8. Deciphering phenylalanine-derived this compound biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Uncovering the mechanisms of this compound-mediated abiotic stress tolerance in horticultural crops [frontiersin.org]

- 11. This compound-induced abiotic stress tolerance and underlying mechanisms in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Decoding Biosynthetic Pathways in Plants by Pulse-Chase Strategies Using 13CO2 as a Universal Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sciencehorizon.com.ua [sciencehorizon.com.ua]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | this compound-induced abiotic stress tolerance and underlying mechanisms in plants [frontiersin.org]

- 17. Parallel labeling experiments for pathway elucidation and (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Core Enzymes of Salicylic Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic (B10762653) acid (SA) is a phenolic phytohormone crucial for plant growth, development, and, most notably, in orchestrating defense responses against a wide range of pathogens. Its role as a key signaling molecule in systemic acquired resistance (SAR) has made its biosynthetic pathway a focal point of research for developing novel strategies to enhance crop protection and for potential applications in drug development. In plants, SA is synthesized via two primary pathways, both originating from the primary metabolite chorismate: the Isochorismate (ICS) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway. This technical guide provides an in-depth exploration of the core enzymes involved in these pathways, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

The Isochorismate (ICS) Pathway of Salicylic Acid Biosynthesis

The ICS pathway is the primary route for pathogen-induced SA biosynthesis in the model plant Arabidopsis thaliana. This pathway involves a series of enzymatic steps that convert chorismate, a product of the shikimate pathway, into this compound.

Key Enzymes of the ICS Pathway

-

Isochorismate Synthase (ICS): This enzyme catalyzes the initial and rate-limiting step in the pathway, the isomerization of chorismate to isochorismate.[1][2] In Arabidopsis, ICS1 is the major isoform responsible for pathogen-induced SA synthesis.[3][4]

-

Enhanced Disease Susceptibility 5 (EDS5): A member of the Multidrug and Toxin Extrusion (MATE) transporter family, EDS5 is responsible for transporting isochorismate from its site of synthesis in the plastid to the cytosol.[5][6]

-

AvrPphB Susceptible 3 (PBS3): Located in the cytosol, PBS3 is a GH3 acyl adenylase that conjugates isochorismate with L-glutamate to form isochorismoyl-glutamate A (IC-Glu).[7][8][9]

-

Enhanced Pseudomonas Susceptibility 1 (EPS1): This BAHD acyltransferase-family protein facilitates the conversion of IC-Glu to this compound. While IC-Glu can spontaneously convert to SA, EPS1 significantly enhances the rate of this reaction.[7][8][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ICS pathway and a general workflow for analyzing the expression of key biosynthetic genes.

Quantitative Data for ICS Pathway Enzymes

The following table summarizes key quantitative data for the enzymes of the ICS pathway, primarily from studies in Arabidopsis thaliana.

| Enzyme | Gene (Arabidopsis) | Substrate | Product | Km | kcat | Optimal pH | Reference(s) |

| Isochorismate Synthase 1 (ICS1) | At1g74710 | Chorismate | Isochorismate | 41.5 µM | 38.7 min-1 | ~7.5 | [10][11] |